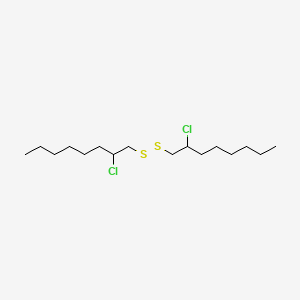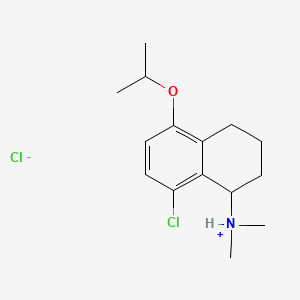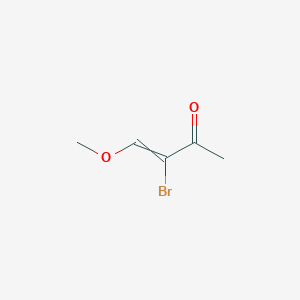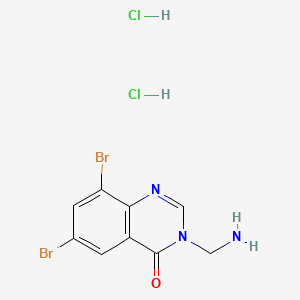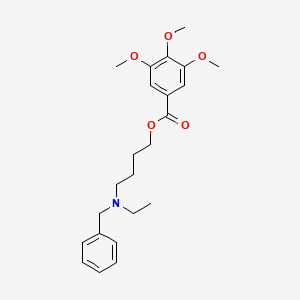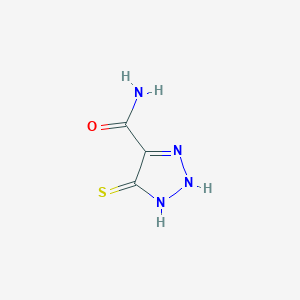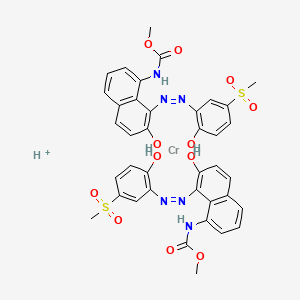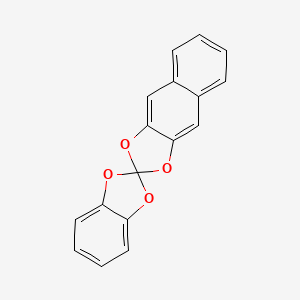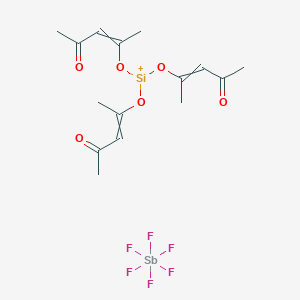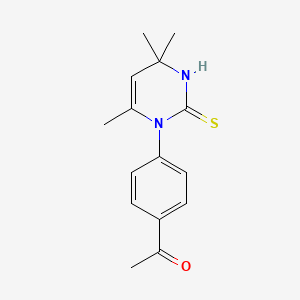
4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is a heterocyclic organic compound with the molecular formula C15H18N2OS. It is known for its unique structure, which includes a pyrimidine ring substituted with a mercapto group and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents, which leads to the formation of the thioxopyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization steps. The exact methods can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidines. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- has several scientific research applications:
Mechanism of Action
The mechanism of action of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- involves its interaction with cellular components. The mercapto group can interact with thiol groups in proteins, affecting their function. Additionally, the compound can alter cell membrane permeability, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation, but its effects on protein function and cell membrane integrity are key areas of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxopyrimidines and acetophenone derivatives, such as:
2-Thioxopyrimidine: Known for its biological activities, including antimicrobial and anticancer properties.
4-Hydroxy-4-methyl-2-pentanone: Used in various chemical reactions and industrial applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Known for its biochemical actions.
Uniqueness
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is unique due to its combination of a pyrimidine ring with a mercapto group and trimethyl substitutions. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63990-68-1 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19) |
InChI Key |
GWNDISICAKEBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
